1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide works by binding to the active site of gamma-secretase and blocking its activity. This prevents the enzyme from cleaving APP and producing Aβ peptides. 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide is a reversible inhibitor, meaning that its effects are temporary and can be reversed once the inhibitor is removed.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications for Alzheimer's disease, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide has also been studied for its effects on other physiological processes. For example, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway, which is involved in cell proliferation and differentiation. 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide has also been studied for its effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide is a widely used inhibitor in scientific research due to its specificity and potency. It has been extensively studied and its effects are well understood, making it a reliable tool for researchers. However, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide also has some limitations. It is a small molecule inhibitor, meaning that it may not be effective against larger proteins or protein complexes. Additionally, its effects are temporary and reversible, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research involving 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and specific inhibitors of gamma-secretase. Another area of interest is the study of 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide's effects on other physiological processes, such as inflammation and cancer. Finally, there is ongoing research into the potential therapeutic applications of 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide for Alzheimer's disease and other neurodegenerative disorders.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide is widely used in scientific research for its ability to inhibit the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP). Gamma-secretase cleaves APP to produce amyloid beta (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease. By inhibiting gamma-secretase, 1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide can reduce the production of Aβ peptides and potentially slow the progression of Alzheimer's disease.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-13-5-7-15(8-6-13)17-16(20)14-9-11-19(12-10-14)23(21,22)18(2)3/h5-8,14H,4,9-12H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPQTDTVZRITEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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